molecular formula C19H16Cl2N4O2 B4089776 2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4089776
M. Wt: 403.3 g/mol
InChI Key: BBKVJUZZZQGWKD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a tetrahydroisoquinoline ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the dichloromethyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Dichloromethyl methyl ether, for example, is a colorless volatile liquid with a chloroform-like odor, toxic by inhalation, skin absorption, and ingestion .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Without specific context, it’s difficult to predict the mechanism of action .

Safety and Hazards

Safety and hazards would depend on the specific properties of the compound. For example, dichloromethyl methyl ether is highly flammable and toxic by inhalation, skin absorption, and ingestion .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential therapeutic uses .

Properties

IUPAC Name

2-[5-(dichloromethyl)-4-nitro-2-phenylpyrazol-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-18(21)16-17(25(26)27)19(24(22-16)15-8-2-1-3-9-15)23-11-10-13-6-4-5-7-14(13)12-23/h1-9,18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKVJUZZZQGWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C(=NN3C4=CC=CC=C4)C(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

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